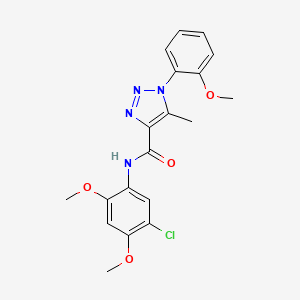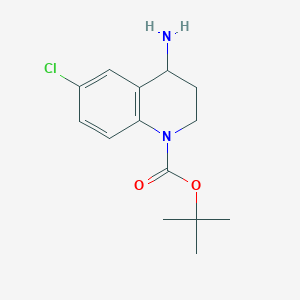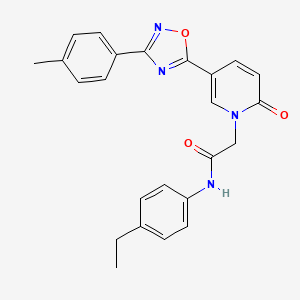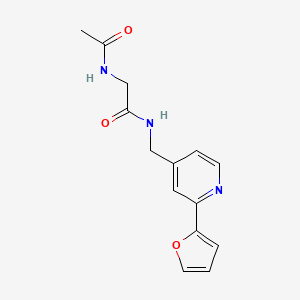
N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is also known as CI 12490, Pigment Red 5, or Permanent Carmine FB . It is a synthetic colorant used in cosmetic products to color skin, nails, and/or hair . The most frequently used colorants are synthetic, and only a few natural substances are available .
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activities : Triazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing good to moderate activities against various microorganisms. This indicates potential applications of similar compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Anti-inflammatory and Analgesic Agents : Novel compounds derived from similar structures have been investigated for their analgesic and anti-inflammatory activities, suggesting that triazole derivatives could be valuable in designing new drugs for treating inflammation and pain (Abu‐Hashem et al., 2020).
Chemical Synthesis and Drug Development
Antitumor Agents : Research on triazole-containing compounds has led to the discovery of novel antitumor agents, indicating the potential of triazole derivatives in cancer therapy (Stevens et al., 1984).
Enzyme Inhibition : Studies have explored the synthesis of heterocyclic compounds derived from triazoles for their potential in inhibiting enzymes like lipase and α-glucosidase, which are relevant in treating conditions like obesity and diabetes (Bekircan et al., 2015).
Material Science and Electrochemical Applications
- Electrochromic Materials : Aromatic polyamides containing triphenylamine units, related to triazole structures, have been synthesized for use in electrochromic devices, highlighting the application of triazole derivatives in material science (Chang & Liou, 2008).
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c1-11-18(22-23-24(11)14-7-5-6-8-15(14)26-2)19(25)21-13-9-12(20)16(27-3)10-17(13)28-4/h5-10H,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWPETHPQXMQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2848639.png)
![benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate](/img/structure/B2848641.png)
![1,3,3-Trimethyl-6-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)-6-azabicyclo[3.2.1]octane](/img/structure/B2848643.png)


![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2848649.png)
![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2848650.png)

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2848653.png)

![5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2848655.png)

![2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide](/img/structure/B2848659.png)